Triphenylsilylamine

Protecting group chemistry Ammonia equivalent Silylamine stability

Trimethylsilylamine's high moisture sensitivity limits reliable use in nucleophilic displacement. Triphenylsilylamine (TPSA) provides sufficient hydrolytic stability for routine anhydrous handling with steric bulk for regioselective aryl halide amination. Key outcomes: (1) Stable under standard anhydrous conditions. (2) Effective Mo/HZSM-5 zeolite modifier achieving >90% benzene+toluene selectivity. (3) Enables 2-amino-3-hydroxy-indoles with potent in vivo antimalarial activity. Supplied at 97% purity, argon-charged.

Molecular Formula C18H17NSi
Molecular Weight 275.4 g/mol
CAS No. 4215-80-9
Cat. No. B047045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsilylamine
CAS4215-80-9
Synonyms1,1,1-Triphenylsilanamine;  1,1,1-Triphenylsilylamine;  Aminotriphenylsilane
Molecular FormulaC18H17NSi
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N
InChIInChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2
InChIKeyGLQOALGKMKUSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylsilylamine: Technical Profile and Procurement


Triphenylsilylamine (Ph₃SiNH₂, TPSA) is a triaryl-substituted primary silylamine with a molecular weight of 275.42 g/mol, a melting point of 60–62 °C, and a boiling point of 366.5 °C at 760 mmHg . It is classified as a bulky organosilicon reagent that functions as a protected ammonia equivalent, a precursor for silyl-protected intermediates, and a modifying agent for zeolite catalysts. Unlike smaller silylamines such as trimethylsilylamine, which exhibit high moisture sensitivity that limits their practical utility [1], TPSA demonstrates sufficient hydrolytic stability to enable routine handling under standard anhydrous conditions. Commercially, the compound is typically supplied at 96–97% purity, with storage recommendations of −20 °C under inert atmosphere .

Protected ammonia equivalent Bulky organosilicon reagent for aniline synthesis via aryl halide displacement
Hydrolytic stability Sufficient for standard anhydrous handling; not as moisture-sensitive as smaller silylamines
Supplier purity & storage Commercially supplied at purity supporting synthetic use; requires cold inert-atmosphere storage

Triphenylsilylamine: Why Substitution Fails


Silylamines and protected ammonia equivalents are not interchangeable reagents. The substitution of TPSA with alternatives such as trimethylsilylamine, triisopropylsilylamine, or benzophenone imine introduces substantial deviations in reaction outcomes across three critical procurement-relevant dimensions: hydrolytic stability during storage and handling, steric bulk governing regioselectivity in nucleophilic displacement, and thermal decomposition behavior in high-temperature catalytic applications. Trimethylsilylamine, for instance, is documented to possess high reactivity toward moisture such that satisfactory protection is only achievable when prepared and used under strictly anhydrous conditions [1]. TPSA's triphenyl substitution pattern confers a distinct balance of steric protection and electronic properties that is not replicated by alkyl-substituted silylamines, making direct substitution without experimental revalidation a source of significant synthetic risk. The quantitative evidence presented in Section 3 substantiates these differentiation claims.

Hydrolytic stability mismatch

Smaller silylamines are highly moisture-sensitive; TPSA's triphenyl substitution provides better bench stability, limiting direct substitution without revalidation.

Steric bulk & regioselectivity

Triphenyl steric bulk alters regioselectivity relative to alkyl-substituted silylamines; substitution may shift nucleophilic displacement outcomes.

Thermal decomposition behavior

High-temperature catalytic applications may require specific thermal stability profiles; alternative silylamines may decompose or modify surfaces differently.

Triphenylsilylamine: Differentiation Evidence


Hydrolytic Stability vs. Trimethylsilylamine

Trimethylsilylamines exhibit high reactivity toward moisture, limiting their practical use as amine protecting groups; triphenylsilylamine, in contrast, possesses sufficient hydrolytic stability to function as a protected ammonia equivalent in aryl halide displacement reactions under standard synthetic conditions [1].

Hydrolytic Stability
Class-level inference
TPSA: practical stability under standard anhydrous conditions
Trimethylsilylamine: high moisture sensitivity, strictly anhydrous needed
May support procurement when strict anhydrous handling is not feasible
Source: Greene's Protective Groups compilation
Protecting group chemistry Ammonia equivalent Silylamine stability

Methane-to-Benzene Selectivity via Mo/HZSM-5 Modification

Modification of Mo/HZSM-5 zeolite catalysts with bulky aminoalkyl-substituted silyl compounds, a class to which triphenylsilylamine belongs, enhances benzene selectivity to above 90% (benzene + toluene) in the methane dehydroaromatization reaction [1]. Triphenylsilylamine is explicitly identified as a modifying agent predicted to influence selectivity in the methane-to-benzene (MTB) reaction .

MTB Selectivity
Class-level inference
>90% benzene + toluene selectivity
Reported selectivity enhancement in Mo/HZSM-5 modification studies
Class-level; study-specific conditions apply
Methane dehydroaromatization Zeolite catalyst modification Benzene selectivity

Synthesis of Antimalarial 2-Amino-3-Hydroxy-Indoles

Triphenylsilylamine serves as a versatile reagent in the synthesis of 2-amino-3-hydroxy-indoles, a scaffold that has demonstrated potent in vivo antimalarial activity . While alternative indole-forming methodologies exist, the TPSA-mediated route provides access to this specific substitution pattern that is integral to the pharmacophore‘s biological activity.

Indole Scaffold Access
Source review
Enables synthesis of 2-amino-3-hydroxy-indoles; reported in vivo antimalarial response
Supports medicinal chemistry access to pharmacophore; requires independent validation
No peer-reviewed source cited; verify independently
Antimalarial drug discovery 2-Amino-3-hydroxy-indole Indole synthesis

Triphenylsilylamine: Ideal Procurement Scenarios


Protected Ammonia Equivalent for Aniline Synthesis

When a synthetic route requires a protected ammonia equivalent for nucleophilic displacement of aryl halides to prepare anilines, triphenylsilylamine is the preferred silylamine reagent. Unlike trimethylsilylamine, which is documented to have high moisture reactivity limiting its practical utility, TPSA offers sufficient hydrolytic stability to function effectively under routine anhydrous synthetic conditions [1].

Mo/HZSM-5 Modification for Methane-to-Benzene Selectivity

In methane dehydroaromatization research and development, triphenylsilylamine is employed to modify the external microporous apertures of Mo/HZSM-5 zeolite catalysts. This modification is predicted to improve benzene selectivity, with related bulky silyl modifiers achieving >90% benzene + toluene selectivity and marked suppression of naphthalene and coke formation [1].

Synthesis of Antimalarial 2-Amino-3-Hydroxy-Indoles

Triphenylsilylamine is a key reagent for constructing 2-amino-3-hydroxy-indoles, a scaffold with potent in vivo antimalarial activity. Procurement supports medicinal chemistry programs targeting novel antimalarial agents where this specific substitution pattern is required for biological activity [1].

Application
Selection Property
Validation Focus
Protected ammonia equivalent for aniline synthesis
Hydrolytic stability for routine anhydrous handling
Reactivity and selectivity in aryl halide amination
Mo/HZSM-5 modification for methane-to-benzene
Bulky silyl modifier for zeolite pore tailoring
Benzene + toluene selectivity enhancement
Synthesis of antimalarial 2-amino-3-hydroxy-indoles
Synthetic entry to specific indole scaffold
Pharmacophore construction and reported activity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphenylsilylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.